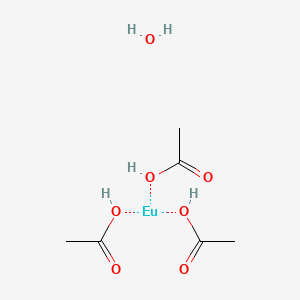

Europium(III) acetate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium(III) acetate hydrate: is an inorganic salt of europium and acetic acid with the chemical formula Eu(CH₃COO)₃·xH₂O. In this compound, europium exhibits the +3 oxidation state. It can exist in various hydrated forms, including sesquihydrate and tetrahydrate. This compound is a white solid that is soluble in water and exhibits strong red luminescence when exposed to ultraviolet light .

準備方法

Synthetic Routes and Reaction Conditions:

-

Reaction with Europium Oxide:

Reaction: Eu₂O₃ + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂O

Conditions: Stirring europium oxide with acetic acid under heating, followed by dilution with water and crystallization.

-

Direct Reaction with Europium Metal:

Reaction: 2 Eu + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂↑

Conditions: Direct reaction of europium metal with acetic acid.

Industrial Production Methods: Industrial production of europium(III) acetate hydrate typically involves the reaction of europium oxide with acetic acid under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions:

-

Oxidation and Reduction:

-

Decomposition:

Common Reagents and Conditions:

Electrochemical Reduction: Acidified with acetic acid to obtain divalent europium compounds.

Thermal Decomposition: Heating in air to decompose the hydrate in multiple stages.

Major Products Formed:

Divalent Europium Compounds: Formed through electrochemical reduction.

Europium Oxide: Formed through thermal decomposition.

科学的研究の応用

作用機序

Mechanism:

- Europium(III) acetate hydrate exhibits strong red luminescence when exposed to ultraviolet light due to the excitation of electrons to higher energy levels .

- The compound’s effects on water structure are attributed to its ability to influence hydrogen bonding and the energy state of water molecules .

Molecular Targets and Pathways:

- The luminescence mechanism involves the excitation of europium ions and subsequent emission of light.

- In biological systems, it affects the structuredness of water, influencing hydrogen bonding and energy states .

類似化合物との比較

- Samarium(III) acetate

- Gadolinium(III) acetate

- Terbium(III) acetate

- Ytterbium(III) acetate

- Yttrium(III) acetate

- Erbium(III) acetate

- Cerium(III) acetate

- Neodymium(III) acetate

- Dysprosium(III) acetate

Uniqueness:

特性

IUPAC Name |

acetic acid;europium;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNKGWAXJFQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14EuO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62667-64-5 |

Source

|

| Record name | Europium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the presence of Europium(III) acetate hydrate influence the properties of titanium dioxide (TiO2) in thin film fabrication?

A2: Research shows that adding this compound to titanium dioxide sols used for thin film preparation via electrophoretic deposition significantly affects the sol and resulting film properties. [] Specifically, the addition of this compound leads to:

- Increased particle size: The presence of europium ions influences the hydrolysis and condensation reactions during sol formation, leading to larger TiO2 particles. []

- Higher viscosity: Larger particle size and potential changes in interparticle interactions due to europium presence contribute to increased viscosity of the doped sols. []

- Longer peptization time: Europium ions can influence the surface charge of TiO2 particles, affecting the peptization process and requiring longer times for achieving stable sols. []

- Reduced band gap: The incorporation of Europium(III) ions within the TiO2 lattice modifies its electronic structure, resulting in a decrease in the band gap energy. [] This modification can be beneficial for applications like photocatalysis, where a narrower band gap allows for better utilization of visible light.

Q2: What are the applications of this compound in material science?

A3: this compound is primarily utilized as a precursor for synthesizing various europium-containing materials. One notable application is in creating doped TiO2 nanoparticles for thin films. [] These films are explored for their potential in applications like photocatalysis, where the photocatalytic activity of TiO2 is enhanced by doping with Europium(III). [] Additionally, this compound serves as a starting material for synthesizing other europium compounds with applications in areas such as phosphors for displays and lighting.

Q3: What analytical techniques are commonly employed to study this compound and related materials?

A3: Various analytical techniques are used to characterize this compound and materials derived from it. Some commonly employed techniques include:

- X-ray diffraction (XRD): This technique is crucial for determining the crystal structure and phase purity of this compound crystals and identifying the phases present in doped TiO2 materials. [, ]

- Spectroscopy: UV-Vis spectroscopy helps analyze the optical properties and band gap of materials like europium-doped TiO2. [] Photoluminescence spectroscopy is used to investigate the luminescent properties of europium-containing materials. []

- Microscopy: Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide insights into the morphology and size of nanoparticles and thin films. []

- Zeta potential measurements: This technique helps understand the surface charge and colloidal stability of sols containing this compound, which are crucial factors in electrophoretic deposition processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2804162.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2804171.png)

![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)

![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2804181.png)